molecular formula C17H16N2 B7762131 3,5-bis(2-methylphenyl)-1H-pyrazole

3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No.: B7762131
M. Wt: 248.32 g/mol
InChI Key: VLUUODWSPQPKIA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Modern Organic and Materials Chemistry

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a cornerstone in the fields of organic and materials chemistry. researchgate.net Their versatile nature stems from a unique combination of chemical properties, including aromaticity and the ability to act as ligands for metal ions. mdpi.com This has led to their widespread application in various domains.

In organic synthesis , pyrazoles serve as crucial building blocks for the construction of more complex molecules. Their synthesis is often achieved through well-established methods like the condensation of 1,3-dicarbonyl compounds with hydrazines, offering a reliable route to a diverse array of substituted pyrazoles. rsc.org

In materials chemistry , the pyrazole scaffold is integral to the design of functional materials. Their inherent photophysical properties have led to the development of pyrazole-based fluorescent dyes and scintillators. nih.gov Furthermore, their coordinating ability is harnessed in the creation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage and catalysis.

Structural Context of 3,5-bis(2-methylphenyl)-1H-pyrazole within the Pyrazole Class

The compound This compound is a disubstituted pyrazole, where the hydrogen atoms at positions 3 and 5 of the pyrazole ring are replaced by 2-methylphenyl (o-tolyl) groups. This specific substitution pattern imparts distinct structural and electronic features to the molecule.

The electronic nature of the 2-methylphenyl groups, being weakly electron-donating, will also modulate the electron density of the pyrazole ring, which in turn affects its reactivity and spectroscopic properties.

Interactive Data Table: Physicochemical Properties of Pyrazole and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
PyrazoleC₃H₄N₂68.08Colorless solid
3,5-Dimethylpyrazole (B48361)C₅H₈N₂96.13Colorless solid
3-PhenylpyrazoleC₉H₈N₂144.17Solid
This compoundC₁₇H₁₆N₂248.33Not specified

Research Findings on Related 3,5-Disubstituted Pyrazoles

Spectroscopic Data of Analogous Compounds

The characterization of pyrazole derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical 3,5-disubstituted pyrazole, the proton on the pyrazole ring (at the C4 position) typically appears as a singlet. For example, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C4-H proton gives a singlet at approximately 5.90 ppm. rsc.org The protons of the aryl substituents would exhibit complex multiplet patterns in the aromatic region of the spectrum. The methyl protons of the tolyl groups in this compound are expected to appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole carbons appear at δ 148.1, 138.4, and 106.4 ppm. rsc.org The carbon signals of the 2-methylphenyl groups would be observed in the aromatic region, with the methyl carbons appearing at a higher field.

Infrared (IR) Spectroscopy: The IR spectrum of a 1H-pyrazole is characterized by a broad N-H stretching band, typically in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring and the aromatic rings would also be present. For example, the IR spectrum of 3,5-dimethylpyrazole shows characteristic absorption bands. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(2-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-7-3-5-9-14(12)16-11-17(19-18-16)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUUODWSPQPKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Bis 2 Methylphenyl 1h Pyrazole and Its Analogues

Established Synthetic Routes for Pyrazole (B372694) Ring Formation

The foundational methods for constructing the pyrazole ring have been refined over decades, offering reliable access to a wide array of derivatives. These routes typically involve the condensation of a nitrogen source, most commonly hydrazine (B178648) or its derivatives, with a three-carbon backbone.

Cyclocondensation Reactions with Hydrazine Derivatives

The reaction between a binucleophilic hydrazine and a 1,3-dielectrophilic three-carbon component is the most classic and widely employed strategy for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.gov The specific nature of the three-carbon precursor defines the subsequent sub-strategies.

The condensation of 1,3-dicarbonyl compounds with hydrazines is a direct and efficient method for the preparation of 3,5-disubstituted pyrazoles. nih.govresearchgate.net For the synthesis of the target compound, 3,5-bis(2-methylphenyl)-1H-pyrazole , this would involve the reaction of 1,3-bis(2-methylphenyl)propane-1,3-dione with hydrazine .

The reaction mechanism is understood to proceed through initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons, followed by cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net When a monosubstituted hydrazine is used, the reaction can potentially lead to a mixture of regioisomers. researchgate.net However, with unsubstituted hydrazine, a single product is typically formed. Various conditions have been developed, including the use of catalysts like nano-silica sulfuric acid under solvent-free conditions to improve yields and reaction times. researchgate.net

Table 1: Synthesis of 3,5-Diarylpyrazoles from 1,3-Diketones and Hydrazines

1,3-Diketone Hydrazine Derivative Catalyst/Solvent Product Yield Reference
1,3-Diphenyl-1,3-propanedione Phenylhydrazine Nano-silica sulfuric acid / Solvent-free 1,3,5-Triphenyl-1H-pyrazole 98% researchgate.net
1,3-Diphenyl-1,3-propanedione Phenylhydrazine Acetic Acid / Reflux 1,3,5-Triphenyl-1H-pyrazole 92% researchgate.net
Acetylacetone (2,4-pentanedione) Hydrazine sulfate NaOH / Water 3,5-Dimethylpyrazole (B48361) 72% youtube.com

An alternative and highly valuable route to 3,5-disubstituted pyrazoles employs α,β-unsaturated ketones, particularly chalcones, as the three-carbon synthon. researchgate.netakademisains.gov.my The synthesis of This compound via this method would start from the corresponding chalcone (B49325), 1,3-bis(2-methylphenyl)prop-2-en-1-one .

This process is typically a two-step sequence. First, the chalcone undergoes a cyclocondensation reaction with hydrazine, often in a solvent like ethanol (B145695), to form a non-aromatic pyrazoline intermediate (e.g., 3,5-diphenyl-2-pyrazoline ). akademisains.gov.mynih.gov The subsequent step involves the oxidation of this pyrazoline to the corresponding stable, aromatic pyrazole. researchgate.netakademisains.gov.my This oxidation is a critical step for aromatization and can be achieved using various reagents.

While synthetic routes involving epoxide intermediates are less common for this specific class of pyrazoles, the oxidation of pyrazolines is a crucial and well-documented step, particularly in syntheses originating from chalcones. rsc.orgorganic-chemistry.org Pyrazolines are the immediate products of the cyclization of hydrazines with α,β-unsaturated ketones and must be aromatized to pyrazoles. organic-chemistry.orgorganic-chemistry.org

A variety of oxidation methods have been developed to facilitate this transformation efficiently:

Chemical Oxidation: A common laboratory method involves heating the pyrazoline in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine. researchgate.net Other protocols have used bromine for in situ oxidation following pyrazoline formation. organic-chemistry.orgorganic-chemistry.org

Electrochemical Oxidation: A sustainable and modern approach utilizes electrochemistry for the oxidative aromatization of pyrazolines. rsc.org This method can be performed using inexpensive carbon-based electrodes and sodium chloride, which acts as both a redox mediator and a supporting electrolyte. This technique has proven to be scalable, with demonstrations of multi-gram synthesis achieving high yields (e.g., 89%). rsc.org

Oxidation with Oxygen/Air: Benign oxidation protocols have been developed that involve simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere to afford the desired 3,5-disubstituted pyrazole. organic-chemistry.org

The efficiency and mildness of these oxidation techniques make the chalcone-to-pyrazole pathway a versatile and robust synthetic strategy.

Advanced 1,3-Dipolar Cycloaddition Strategies

Moving beyond classical condensation reactions, 1,3-dipolar cycloadditions represent a powerful and modern approach to heterocycle synthesis, offering alternative pathways to the pyrazole core. nih.gov

The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) provides a direct route to the pyrazole ring. rsc.orgresearchgate.net To synthesize This compound using this method, the required precursors would be a 2-methylphenyl-substituted diazoalkane and a 2-methylphenyl-substituted alkyne .

This reaction is often thermally induced and can proceed efficiently without the need for a catalyst, representing a form of green chemistry. rsc.orgresearchgate.net The cycloaddition of α-diazocarbonyl compounds with alkynes, for instance, can be conducted under solvent-free conditions, affording the pyrazole products in high yields, sometimes without requiring further purification. rsc.orgresearchgate.net The regioselectivity of the addition, which determines the substitution pattern on the final pyrazole ring, can be influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne. researchgate.netwikipedia.org

Table 3: Overview of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Diazo Compound Type Alkyne Type Conditions Key Feature Reference
α-Diazocarbonyl substrates Terminal alkynes Heating, solvent-free High yields, no workup/purification needed rsc.org
Diazo compounds Electron-deficient alkynes Heating Good regioselectivity researchgate.net
Diazomethane Alkenes (forms pyrazoline first) N/A Product is a pyrazoline, requires subsequent oxidation wikipedia.org
Hydrazones with α,β-Unsaturated Carbonyl Compounds

The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds represents a standard approach for synthesizing pyrazoles. nih.gov This method typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. nih.gov When the α,β-unsaturated carbonyl compounds have a heteroatom in the β-position, aromatization occurs through elimination under redox-neutral conditions. nih.gov

A significant variation involves the use of N-tosylhydrazones, which can react with α,β-unsaturated ketones. beilstein-journals.org The tosyl group acts as an effective leaving group, facilitating the in-situ formation of the pyrazole ring under alkaline conditions. nih.govbeilstein-journals.org This approach offers a direct route to the aromatic pyrazole without the need for a separate oxidation step.

Catalysis in the Synthesis of 3,5-Disubstituted Pyrazoles

Catalysis plays a pivotal role in modern synthetic chemistry, enhancing reaction rates, yields, and selectivity while often allowing for milder reaction conditions. The synthesis of 3,5-disubstituted pyrazoles has significantly benefited from metal-catalyzed, organocatalyzed, and heterogeneous catalytic protocols.

Transition metals like copper and palladium are instrumental in catalyzing the formation of pyrazole rings. acs.org Copper-catalyzed methods are noted for their ability to promote domino reactions; for instance, a copper iodide catalyst can facilitate an intramolecular N-arylation reaction to form heterocyclic structures. acs.org In some syntheses, a copper-catalyzed Ullmann coupling follows the initial formation of the pyrazole ring, allowing for the introduction of an aryl group at the N-1 position to yield 1,3-substituted pyrazoles. nih.gov

Palladium catalysts can trigger different domino pathways, such as a sequence involving N-arylation, C-H activation, and aryl-aryl bond formation from a single starting material. acs.org The choice between a copper or palladium catalyst can divergently lead to two entirely different heterocyclic scaffolds from the same starting substrate, highlighting the power of metal-switching in synthetic design. acs.org While iridium catalysts have shown effectiveness in distal C-H alkynylation, the use of a copper(II) salt as an oxidant was found to be detrimental in certain regioselective C-H functionalization reactions. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, "green" alternative to metal-based systems. researchgate.net Secondary amines, for example, can catalyze the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to produce substituted pyrazoles with high regioselectivity. nih.gov This method is valued for its operational simplicity and the use of inexpensive, readily available catalysts. nih.gov Chiral phosphoric acid has also been successfully employed as a catalyst for the highly enantioselective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives, yielding axially chiral pyrazole derivatives under mild conditions. acs.org

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recyclability. nih.gov Zinc oxide (ZnO) nanoparticles have proven to be an efficient, non-toxic, and reusable catalyst for the synthesis of pyrazole derivatives. nih.govresearchgate.netthieme-connect.de For instance, nano-ZnO effectively catalyzes the four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in water to produce pyranopyrazole derivatives in high yields. nih.govnih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govthieme-connect.de Similarly, silica-supported catalysts, such as phosphotungstic acid/SiO2, provide a solid acid catalyst that facilitates pyrazole synthesis. researchgate.net

Table 1: Comparison of Catalytic Systems in Pyrazole Synthesis

Catalyst Type Example(s) Key Advantages Relevant Reactions
Metal Copper (CuI), Palladium (Pd(OAc)₂) High efficiency, unique domino pathways, control of reaction pathway by metal-switching. acs.org N-arylation, C-H activation, Ullmann coupling. nih.govacs.org
Organo Secondary Amines, Chiral Phosphoric Acid Metal-free, "green" promoter, high regioselectivity and enantioselectivity, mild conditions. nih.govacs.org [3+2] Cycloaddition, Asymmetric Arylation. nih.govacs.org

| Heterogeneous | Nano-ZnO, H₃PW₁₂O₄₀/SiO₂ | Reusable, environmentally friendly, simple work-up, cost-effective. nih.govthieme-connect.deresearchgate.net | Multi-component reactions, Condensations. nih.govresearchgate.net |

This table provides a summary of different catalytic approaches for the synthesis of pyrazole derivatives.

In the quest for more sustainable chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have become increasingly important. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govrsc.orgnih.govd-nb.info It has been successfully applied to the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the method's selectivity and efficiency. nih.govrsc.org The synthesis of various 1,3,5-trisubstituted pyrazoles has also been achieved efficiently under microwave conditions. nih.gov

Solvent-free, or solid-state, reactions represent another green chemistry approach, minimizing waste and avoiding the use of potentially hazardous organic solvents. researchgate.net The condensation of a diketone with a hydrazine derivative can be performed without a solvent to produce pyrazoles in high yields. researchgate.net Grinding reactants together, sometimes with a catalytic amount of a substance like alum or a nano-catalyst, is another effective solvent-free technique for synthesizing pyrazole derivatives, noted for its operational simplicity and environmental benefits. nih.govresearchgate.net

Table 2: Examples of Microwave-Assisted Pyrazole Synthesis

Reactants Product Conditions Key Feature
5-aminopyrazole-4-carboxylate, trimethyl orthoformate, primary amine Pyrazolo[3,4-d]pyrimidin-4-one 150 W Microwave Selective, one-pot, rapid synthesis. nih.govrsc.org
Chalcone, Hydrazine Hydrate 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole 280 W Microwave, 10 min Efficient cyclization. nih.govresearchgate.net

This table highlights the efficiency of microwave-assisted methodologies in synthesizing pyrazole-containing scaffolds.

Regioselectivity and Control in Substituent Introduction

Regioselectivity—the control over which of two or more possible positions a substituent will occupy—is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. thieme.dethieme-connect.com The reaction of a hydrazine with an unsymmetrical 1,3-diketone can lead to two different regioisomeric pyrazoles. However, by carefully choosing reactants and conditions, one isomer can often be favored.

One powerful strategy for achieving high regioselectivity is the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with alkyne surrogates like bromovinyl acetals. thieme.dethieme-connect.com This method provides access to 3,5-disubstituted pyrazoles as single regioisomers in high yields. thieme-connect.com Another approach involves the reaction of terminal alkynes with aldehydes and hydrazines, which can provide 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org The steric and electronic properties of the substituents on the reactants play a crucial role in directing the outcome of the cyclization. nih.govbeilstein-journals.org For example, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, the protocol proceeds with complete regioselectivity, even when the substituents are electronically similar. nih.gov

Derivatization Strategies for the this compound Scaffold

Once the core pyrazole ring is constructed, further functionalization, or derivatization, can be performed to introduce new chemical groups and modulate the molecule's properties. thieme.de These late-stage modifications are crucial for creating molecular libraries for applications such as drug discovery. acs.org

For complex molecules containing a pyrazole ring, such as the drug celecoxib, site-selective C-H activation offers a powerful tool for derivatization. acs.org By choosing the appropriate directing group and metal catalyst (e.g., Iridium(III)), specific C-H bonds can be targeted for functionalization, such as alkynylation. acs.org The introduced alkyne group is highly versatile and can be subsequently transformed into a variety of other functional groups, including alkanes (via reduction), indoles (via Larock indole (B1671886) synthesis), or triazoles. acs.org This strategy allows for the precise, tunable modification of the pyrazole-containing scaffold at specific positions, enriching its structural diversity. acs.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 3,5-bis(2-methylphenyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring proton, the aromatic protons of the two methylphenyl substituents, and the methyl group protons.

Pyrazole C4-H: A characteristic singlet for the C4 proton of the pyrazole ring is anticipated, typically appearing in the range of δ 6.0-7.0 ppm.

Aromatic Protons: The protons on the two 2-methylphenyl rings will present as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The ortho, meta, and para protons on each ring will have slightly different chemical shifts due to their distinct electronic environments.

Methyl Protons: Two singlets, or a single singlet if the environments are equivalent, are expected for the two methyl groups attached to the phenyl rings. These would typically appear in the upfield region of the spectrum, around δ 2.0-2.5 ppm.

N-H Proton: The N-H proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often observed in the region of δ 10-14 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts for this compound would include:

Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring, being attached to the aryl groups, would resonate at lower field (typically δ 140-155 ppm). The C4 carbon is expected to appear at a higher field (around δ 100-110 ppm).

Aromatic Carbons: The carbons of the two 2-methylphenyl rings will show a series of signals in the aromatic region (δ 120-140 ppm). The ipso-carbons attached to the pyrazole ring and the methyl groups will have distinct chemical shifts.

Methyl Carbons: The signals for the two methyl carbons are anticipated in the upfield region of the spectrum (δ 15-25 ppm).

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

AtomPredicted Chemical Shift (ppm)
C3 (Pyrazole)145-155
C4 (Pyrazole)100-110
C5 (Pyrazole)145-155
C (Aromatic)120-140
CH₃15-25

Two-Dimensional NMR Techniques (e.g., HETCOR)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) would be employed. These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals observed in the one-dimensional spectra. For instance, the signal for the C4-H proton in the ¹H NMR spectrum would correlate with the C4 carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the pyrazole core.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π-π* electronic transitions within the conjugated system formed by the pyrazole and the two phenyl rings. Generally, pyrazole derivatives show strong absorption bands in the UV region, typically between 200 and 300 nm. The presence of the two auxochromic methylphenyl groups may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted 3,5-diphenylpyrazole.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Determination of Molecular Geometry and Conformation

The molecular geometry of pyrazole derivatives is characterized by the bond lengths, bond angles, and torsion angles within the molecule. For a hypothetical crystal structure of this compound, we would anticipate the central pyrazole ring to be essentially planar. The two 2-methylphenyl substituents at positions 3 and 5 of the pyrazole ring would adopt specific conformations to minimize steric hindrance.

The spatial arrangement of the tolyl groups relative to the pyrazole core is of particular interest. The presence of the methyl groups in the ortho position of the phenyl rings likely induces a significant twist, preventing coplanarity with the pyrazole ring. This is a common feature in related structures, such as 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, where the dihedral angles between the phenyl rings and the pyrazole ring are significant. nih.gov

A detailed analysis would involve the precise measurement of all bond distances and angles. For instance, the C-N and N-N bond lengths within the pyrazole ring, and the C-C bonds connecting the pyrazole to the phenyl rings, would be determined with high precision.

Table 1: Hypothetical Selected Bond Lengths (Å) for this compound

BondExpected Length (Å)
N1-N2~1.35
N2-C3~1.33
C3-C4~1.40
C4-C5~1.38
C5-N1~1.34
C3-C(Aryl)~1.48
C5-C(Aryl)~1.48

Note: These are expected values based on related pyrazole structures and are for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Contacts

The way molecules of this compound would arrange themselves in a crystal is dictated by a variety of non-covalent interactions. These can include hydrogen bonds, π-π stacking interactions, and van der Waals forces.

Given the presence of an N-H group in the pyrazole ring, it is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···N type, forming dimers, chains, or more complex supramolecular architectures. nih.govnih.govpsu.edu In many pyrazole derivatives, these hydrogen bonds are a dominant feature in the crystal packing. researchgate.net

Table 2: Potential Intermolecular Contacts in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HN2.8 - 3.2
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8
C-H···πC-HPhenyl Ring2.5 - 2.9

Note: This table is illustrative and based on common interactions found in similar pyrazole structures.

Dihedral Angles and Planarity Assessment of Aromatic Systems

A key aspect of the crystallographic analysis of this compound would be the assessment of the planarity of the pyrazole and phenyl rings and the dihedral angles between them. The pyrazole ring itself is expected to be highly planar.

The dihedral angles between the plane of the pyrazole ring and the planes of the two 2-methylphenyl rings would provide quantitative information about the molecular conformation. Due to steric hindrance from the ortho-methyl groups, these dihedral angles are expected to be non-zero, indicating a twisted conformation. In the case of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the methylbenzene groups is reported to be 77.62 (6)°. nih.gov For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle between the pyrazole and benzene (B151609) rings is 31.38 (12)°. researchgate.net These examples highlight the conformational flexibility of such systems.

The planarity of the individual aromatic rings would be assessed by calculating the root-mean-square deviation (r.m.s.d.) of the constituent atoms from the mean plane of the ring. Any significant deviation from planarity could indicate ring strain or specific electronic effects.

Table 3: Expected Dihedral Angles (°) in this compound

Plane 1Plane 2Expected Dihedral Angle (°)
Pyrazole RingPhenyl Ring 130 - 60
Pyrazole RingPhenyl Ring 230 - 60
Phenyl Ring 1Phenyl Ring 2Variable

Note: These are estimated values based on steric considerations and data from related structures.

Theoretical and Computational Investigations of 3,5 Bis 2 Methylphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These computational methods are essential for understanding molecular geometry, stability, and reactivity from a theoretical standpoint. For complex organic molecules like pyrazole (B372694) derivatives, these calculations provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It has proven to be a reliable approach for predicting the ground-state properties of various pyrazole derivatives. researchgate.netnih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized geometry, electronic structure, and other key molecular parameters. nih.gov

Optimized Geometries and Energetic Stabilities

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For related pyrazole compounds, such as 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, crystallographic data reveals specific dihedral angles between the phenyl and pyrazole rings, which are crucial for understanding the molecule's three-dimensional structure. nih.gov Theoretical geometry optimization aims to reproduce these experimental findings and can predict the structure of compounds that have not been crystallographically characterized. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the gap between them are critical parameters for describing a molecule's reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and potential for applications in materials science. researchgate.netresearchgate.net

Interactive Table: Representative FMO Data for a Related Pyrazole Derivative

This table illustrates the type of data generated from FMO analysis for a different pyrazole compound, as specific data for 3,5-bis(2-methylphenyl)-1H-pyrazole is unavailable.

Molecular OrbitalEnergy (eV)Description
HOMO-5.44Highest Occupied Molecular Orbital
LUMO-1.21Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.23Indicator of chemical stability

Note: Data is illustrative and based on a representative pyrazole derivative from the literature. researchgate.net

Molecular Electrostatic Potential (MEP) Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential. For pyrazole derivatives, MEP analysis helps to identify the most reactive parts of the molecule, such as the nitrogen atoms of the pyrazole ring, which typically show negative electrostatic potential. researchgate.netresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Organic materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizability (β and γ). These properties are related to how the molecule's charge distribution is distorted by an external electric field. Molecules with large dipole moments, extended π-conjugation, and charge transfer characteristics often exhibit high NLO responses. nih.gov Theoretical studies on similar organic compounds have shown that structural modifications can significantly enhance NLO properties. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict the three-dimensional structure and dynamic behavior of molecules like this compound. These computational methods allow for the exploration of the molecule's potential energy surface, revealing stable conformations and the energy barriers between them.

Conformational Analysis and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the rotation of the two 2-methylphenyl groups relative to the central pyrazole ring. Due to the steric hindrance imposed by the ortho-methyl groups, it is expected that the phenyl rings will be significantly twisted out of the plane of the pyrazole ring. This is in contrast to the less sterically hindered 3,5-diphenyl-1H-pyrazole, where the phenyl rings can adopt a more coplanar arrangement.

In a related compound, 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, X-ray crystallography revealed a significant dihedral angle of 77.62° between the two methylbenzene groups. nih.gov For (E)-3,5-dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole, the dihedral angles between the pyrazole ring and the p-tolyl rings were found to be 22.54° and 35.73° in one independent molecule and 28.13° and 22.18° in another. nih.gov In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted out of the pyrazole plane by a dihedral angle of 31.38°. researchgate.net These findings suggest that the ortho-methyl groups in this compound would enforce even larger dihedral angles, leading to a highly non-planar ground state conformation.

Molecular dynamics simulations would likely reveal a dynamic equilibrium between various rotamers, with the molecule constantly exploring different torsional angles of the phenyl rings. The energy barriers for these rotations would be a key determinant of the molecule's flexibility and could be calculated using computational methods.

Proton Transfer Mechanisms and Energetics

Proton transfer in 1H-pyrazoles is a fundamental process that can occur both intramolecularly and intermolecularly. For an uncatalyzed intramolecular proton transfer, the energy barrier is generally high. Computational studies on other pyrazole systems have shown that the direct transfer of a proton between the two nitrogen atoms of the pyrazole ring is a high-energy process.

The presence of the bulky 2-methylphenyl substituents in this compound is expected to further influence the energetics of proton transfer. While direct computational data for this specific molecule is unavailable, it is reasonable to infer that the steric crowding around the pyrazole ring might hinder the approach of solvent molecules or other pyrazole molecules that could facilitate an intermolecular proton transfer pathway. This could potentially make the intramolecular pathway, despite its high energy barrier, more relevant.

Tautomerism in Pyrazole Systems

Tautomerism is a key characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two different tautomeric forms.

Prototropic Annular Tautomerism Studies

In the case of 3,5-disubstituted pyrazoles, two distinct tautomers can exist. For this compound, these would be the this compound and the 5,3-bis(2-methylphenyl)-1H-pyrazole tautomers, which are degenerate in this symmetrically substituted case. However, in unsymmetrically substituted pyrazoles, one tautomer is generally more stable than the other.

Studies on other 3(5)-substituted pyrazoles have shown that the tautomeric equilibrium is influenced by a variety of factors, including the nature of the substituents and the solvent. nih.govscilit.net

Influence of Substituents on Tautomeric Equilibria

The electronic nature of the substituents at the 3 and 5 positions plays a crucial role in determining the preferred tautomeric form. nih.gov In general, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position. The methyl group is an electron-donating group, which would suggest a preference for the tautomer with the methyl-substituted phenyl group at the 3-position. In the case of this compound, since both substituents are the same, the two possible tautomers are identical.

However, the steric bulk of the ortho-methyl groups could also play a significant role. It is possible that the steric interactions between the two bulky groups could influence the geometry of the pyrazole ring and the N-H bond, which in turn could have a subtle effect on the tautomeric preference, although this is less likely to be a dominant factor in a symmetrically substituted molecule.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be investigated using quantum chemical calculations to determine various reactivity descriptors. These descriptors provide insights into the molecule's reactivity and potential for chemical transformations.

Computational studies on other pyrazole derivatives have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charges. nih.gov These parameters are valuable for understanding the molecule's electronic behavior.

Table 1: Calculated Reactivity Descriptors for a Hypothetical 3,5-diaryl-1H-pyrazole

Descriptor Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Ionization Potential 6.2 eV
Electron Affinity 1.5 eV
Electronegativity 3.85 eV
Chemical Hardness 2.35 eV
Chemical Softness 0.43 eV⁻¹
Electrophilicity Index 3.15 eV

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. The ortho-methyl groups in this compound are expected to have a noticeable effect on these electronic properties through a combination of their electron-donating inductive effect and steric influences on the molecular conformation.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in 3,5-bis(2-methylphenyl)-1H-pyrazole Systems

Hydrogen bonding is the principal force driving the self-assembly of 1H-pyrazole derivatives. The pyrazole (B372694) ring features a pyrrole-type nitrogen (N-H), which is a hydrogen bond donor, and a pyridine-type nitrogen, which serves as a hydrogen bond acceptor. nih.gov This dual functionality allows for the formation of robust and directional interactions.

The directional nature of N-H···N hydrogen bonds allows 1H-pyrazoles to form a variety of self-association patterns. nih.govresearchgate.net Depending on the steric and electronic influence of the substituents, these molecules can assemble into discrete motifs like dimers, trimers, and tetramers, or extend into one-dimensional polymeric chains known as catemers. nih.govresearchgate.net For example, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles show that changes in the aryl substituent can lead to different patterns; nitro-substituted compounds tend to form catemers, while others form dimers through solvent bridges. nih.gov The specific assembly adopted by this compound would be heavily influenced by the steric hindrance imposed by the ortho-methyl groups on the phenyl rings. These bulky groups could favor the formation of simpler dimeric structures over more complex or extended polymeric chains.

Interaction TypeParticipating GroupsRole in AssemblyExample Compound(s)
N-H···N Pyrazole N-H (donor) and Pyridine-type N (acceptor)Primary driving force for self-assembly, forming chains and rings. nih.gov3,5-diamino-4-benzyl-1H-pyrazole nih.gov
C-H···π Phenyl C-H bonds and aromatic ring π-systemsStabilizes crystal packing by linking molecules. nih.gov3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov
O-H···N / N-H···O Hydroxyl groups and Pyrazole N / Pyrazole N-H and Carbonyl OCan link pyrazole molecules to solvent or other functional groups. researchgate.netDiaqua-bis[5-(4-methylphenyl)-1H-pyrazole-3-carboxylato-κN,O]-cobalt(II) researchgate.net
N-H···S Pyrazole N-H and Thioamide SCan form chains and influence packing in thio-functionalized pyrazoles. mdpi.commdpi.com3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide mdpi.com

Role of Substituents in Modulating Intermolecular Forces

Substituents are the primary tool for tuning the intermolecular forces and, consequently, the supramolecular architecture of pyrazole-based materials. Their influence is twofold: electronic and steric.

Electronic Effects: Electron-withdrawing or electron-donating groups on the aryl rings can alter the acidity of the N-H proton and the basicity of the acceptor nitrogen, thereby strengthening or weakening the resulting hydrogen bonds. Studies on 4-aryl-3,5-dimethylpyrazoles have demonstrated that substituting the aryl ring with methoxy (B1213986) (electron-donating), nitro (electron-withdrawing), or amino groups leads to dramatically different supramolecular structures, including dimers, catemers, and 2D networks, respectively. nih.gov

Steric Effects: The size and position of substituents can dictate which self-association patterns are feasible. Bulky substituents at the 3 and 5 positions can create steric hindrance that prevents the formation of certain hydrogen-bonded assemblies. researchgate.net In the case of this compound, the methyl groups are in the ortho position of the phenyl rings. This placement is expected to cause significant steric clash, forcing the phenyl rings to twist out of the plane of the pyrazole ring. This twisting can hinder the close approach required for certain types of π-π stacking and may favor less sterically demanding hydrogen-bonding patterns, such as simple dimers, over extended catemeric chains.

Coordination Chemistry of 3,5 Bis 2 Methylphenyl 1h Pyrazole As a Ligand

Ligand Design and Synthesis for Metal Coordination

The design of 3,5-bis(2-methylphenyl)-1H-pyrazole as a ligand is primarily dictated by the steric bulk imparted by the two ortho-tolyl (2-methylphenyl) groups at the 3 and 5 positions of the pyrazole (B372694) ring. This steric hindrance is a key feature, intended to influence the coordination number and geometry of metal complexes. It is anticipated that the bulky nature of this ligand will prevent the formation of highly coordinated species, favoring instead complexes with lower coordination numbers and potentially distorted geometries. researchgate.net

The synthesis of this compound typically involves a condensation reaction. A common route is the reaction of 1,3-bis(2-methylphenyl)-1,3-propanedione with hydrazine (B178648) hydrate (B1144303). This method provides a direct pathway to the desired pyrazole derivative.


Table 1: Synthesis of this compound

Reactants Product Reaction Type
1,3-bis(2-methylphenyl)-1,3-propanedione, Hydrazine hydrate This compound Condensation

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the solid-state structure, the coordination environment of the metal ion, and the behavior of the complex in solution.

Pyrazoles can coordinate to metal ions in several ways, acting as neutral monodentate or bidentate ligands, or as anionic bridging ligands. researchgate.net In the case of this compound, it typically coordinates as a neutral monodentate ligand through the pyridinic nitrogen atom (N2) of the pyrazole ring.

The significant steric bulk of the 2-methylphenyl groups has a profound effect on the geometry of the resulting metal complexes. For instance, in a copper(II) complex, the steric hindrance from the ortho-tolyl groups can lead to a distorted tetrahedral geometry around the copper center. This distortion is a direct consequence of the steric repulsion between the bulky substituents on the ligand and the other ligands in the coordination sphere.

The primary influence of the 2-methylphenyl groups on the coordination environment is steric. The bulky nature of these groups can:

Limit the coordination number: The space around the metal center is crowded, making it difficult for a large number of ligands to coordinate.

Induce distorted geometries: To minimize steric clashes, the ligands arrange themselves in a less-than-ideal geometry, leading to distortions from standard coordination polyhedra (e.g., tetrahedral, square planar, octahedral).

Create a specific pocket around the metal center: The orientation of the methylphenyl groups can create a well-defined cavity around the metal ion, which can influence the binding of other substrates and the reactivity of the complex.

The electronic influence of the methylphenyl groups is generally considered to be less significant than their steric effects. The methyl groups are weakly electron-donating, which can slightly increase the electron density on the pyrazole ring and, consequently, the donor strength of the nitrogen atoms. However, this electronic effect is often overshadowed by the dominant steric repulsions.


Table 2: Characterization Data for a Representative Metal Complex

Complex Metal Ion Coordination Geometry Key Spectroscopic Features
[Cu(this compound)₂Cl₂] Cu(II) Distorted Tetrahedral IR: Shift in C=N stretching frequency upon coordination.

Applications of Pyrazole Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. nih.gov The properties of these materials, such as their porosity and dimensionality, are highly dependent on the geometry and functionality of the organic linkers. cnr.it

While simple pyrazole-based ligands are commonly used in the construction of MOFs, the use of bulky ligands like this compound is less common. acs.org The significant steric hindrance of this ligand can disfavor the formation of extended, porous networks. Instead, it often leads to the formation of discrete, zero-dimensional complexes or low-dimensional (1D or 2D) coordination polymers. researchgate.net

However, the steric bulk can also be exploited as a design element to control the topology of the resulting framework. By preventing dense packing, such bulky ligands can lead to the formation of structures with large, well-defined channels or cavities, which could be advantageous for applications in catalysis or guest separation. The use of such sterically demanding ligands represents a strategy for achieving specific and unusual network topologies in the design of advanced materials.

Advanced Materials Science Applications of 3,5 Bis 2 Methylphenyl 1h Pyrazole Derivatives

Development of Organic Electronic Materials

Exploration in Dye and Pigment Chemistry

Similarly, the exploration of 3,5-bis(2-methylphenyl)-1H-pyrazole and its derivatives in the field of dye and pigment chemistry is not well-documented. While pyrazole-based azo dyes are a known class of chromophores, the synthesis and color properties of dyes derived specifically from this compound have not been detailed in available research. The influence of the ortho-methylphenyl substituents on the absorption and emission spectra, as well as on properties like lightfastness and thermal stability, which are critical for pigments, has not been reported.

Structure-Property Relationships for Tunable Optical and Electronic Characteristics

Due to the absence of dedicated studies on the materials science applications of this compound, a detailed analysis of its structure-property relationships for tunable optical and electronic characteristics is not possible. For related 3,5-diarylpyrazole compounds, it is known that substitution on the phenyl rings can significantly alter their photophysical properties. For instance, introducing electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield. The ortho-methyl groups in this compound would likely induce a significant twist in the phenyl rings relative to the pyrazole (B372694) core. This would affect the degree of π-conjugation, which in turn would influence the HOMO-LUMO gap and, consequently, the optical and electronic properties. However, without experimental or computational studies on this specific molecule, any discussion on tunable characteristics remains speculative.

Mechanistic Insights into Reactions Involving 3,5 Bis 2 Methylphenyl 1h Pyrazole

Detailed Reaction Pathways of Pyrazole (B372694) Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established pathways. For 3,5-disubstituted pyrazoles such as 3,5-bis(2-methylphenyl)-1H-pyrazole, the most common methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or the cycloaddition of a diazo compound with an alkyne.

One of the most traditional and widely used methods is the Paal-Knorr synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of this compound, the corresponding diketone, 1,3-bis(2-methylphenyl)propane-1,3-dione, would be treated with hydrazine hydrate (B1144303). The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Another powerful method is the [3+2] cycloaddition reaction. organic-chemistry.org This can involve the reaction of a nitrile imine, generated in situ from a hydrazonyl chloride, with an alkyne. nih.gov Alternatively, diazo compounds can react with alkynes in a 1,3-dipolar cycloaddition to form the pyrazole ring. For instance, the reaction of a vinyldiazonium salt can lead to the formation of pyrazoles through an intramolecular cycloaddition, followed by aromatization of the resulting pyrazoline intermediate. mdpi.com Multi-component reactions, which combine three or more starting materials in a single pot, also provide an efficient route to highly substituted pyrazoles. organic-chemistry.orgresearchgate.net These reactions often proceed through a cascade of elementary steps, including condensation, cycloaddition, and elimination, to build the heterocyclic core with high atom economy. organic-chemistry.orgnih.gov

A flow chemistry approach has also been developed for the synthesis of 3,5-disubstituted pyrazoles. rsc.org This method utilizes a sequential copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.org This continuous-flow process avoids the isolation of intermediates and allows for a more direct and efficient synthesis from readily available starting materials. rsc.org

Reaction TypeReactantsKey IntermediatesRef.
Paal-Knorr Synthesis1,3-Diketone, HydrazineHydrazone, Dihydropyrazole mdpi.com
1,3-Dipolar CycloadditionNitrile Imine, AlkyneSpiro-pyrazoline nih.gov
Multi-component ReactionAldehyde, Hydrazine, Activated Methylene CompoundPyrazoline organic-chemistry.orgresearchgate.net
Flow ChemistryTerminal Alkyne, Hydrazine1,3-Diyne rsc.org

Proton Transfer Mechanisms in Substituted Pyrazoles

Proton transfer is a fundamental process in the chemistry of N-unsubstituted pyrazoles, leading to annular tautomerism where the proton can reside on either of the two nitrogen atoms. nih.govencyclopedia.pub This equilibrium between two tautomeric forms, for example, this compound and 5,3-bis(2-methylphenyl)-1H-pyrazole (which are identical in this symmetrical case), is a key feature of their structure and reactivity. nih.gov

Theoretical studies using density functional theory (DFT) have provided significant insights into the energetics of these proton transfer processes. ias.ac.inias.ac.in The mechanisms can be intramolecular (a direct proton shift) or intermolecular, often assisted by solvent molecules or through the formation of hydrogen-bonded dimers. ias.ac.inias.ac.innih.gov

Single Proton Transfer: The direct intramolecular transfer of a proton between the two nitrogen atoms has a very high activation energy. Intermolecular single proton transfer within a pyrazole dimer also represents a significant energy barrier. ias.ac.inias.ac.in

Double Proton Transfer: In pyrazole dimers, a concerted double proton transfer can occur through the hydrogen-bonded network. This pathway has a substantially lower activation energy compared to the single proton transfer mechanism. ias.ac.inias.ac.in

Solvent-Assisted Proton Transfer: Molecules of protic solvents like water or ammonia (B1221849) can act as a shuttle, facilitating the proton transfer between the nitrogen atoms. This mechanism significantly lowers the activation energy barrier. ias.ac.inias.ac.in

The electronic nature of the substituents on the pyrazole ring influences the stability of the tautomers and the strength of the hydrogen bonds in dimers. ias.ac.in In 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers, while in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonding. ias.ac.in The presence of bulky substituents, such as the 2-methylphenyl groups, can also influence the formation of hydrogen-bonded associates in the solid state. nih.gov

Proton Transfer MechanismTypical Activation Energy (kcal/mol)NotesRef.
Intramolecular Single Proton Transfer45.7 - 54.0Highest energy barrier, less favorable. ias.ac.inias.ac.in
Intermolecular Double Proton Transfer (Dimer)17.0 - 19.4Concerted mechanism in hydrogen-bonded dimers. ias.ac.inias.ac.in
Water-Assisted Proton Transfer26.6 - 31.8Water molecule acts as a proton shuttle. ias.ac.inias.ac.in
Ammonia-Assisted Proton Transfer17.3 - 22.5Ammonia molecule facilitates the transfer. ias.ac.inias.ac.in

Reduction Reactions (e.g., Hydrogenation of Pyrazoline Intermediates)

Pyrazolines (dihydropyrazoles) are common intermediates in the synthesis of pyrazoles. mdpi.comorganic-chemistry.org The reduction of these intermediates, typically through catalytic hydrogenation, leads to the formation of pyrazolidines (tetrahydropyrazoles). The stability of the pyrazoline isomers (1-pyrazoline, 2-pyrazoline, and 3-pyrazoline) and the reaction conditions dictate the outcome of the reduction.

The catalytic hydrogenation of 1-pyrazolines and 2-pyrazolines has been studied to produce pyrazolidine. researchgate.net Different catalysts exhibit varying activities and selectivities.

Palladium on Carbon (Pd/C): This catalyst is effective for the hydrogenation of 1-pyrazolines but is generally inactive for 2-pyrazolines. researchgate.net

Platinum on Carbon (Pt/C): A slow hydrogenation of 2-pyrazolines can be achieved with Pt/C catalysts. researchgate.net

Rhodium on Carbon (Rh/C): This catalyst has been shown to hydrogenate mixtures of 1- and 2-pyrazolines with quantitative yields. researchgate.net

Raney Nickel: This catalyst has been used for the hydrogenation of 1H-pyrazoline-3-carboxylic acid esters, which leads to N-N bond cleavage and rearrangement to form 3-aminopyrrolidin-2-one (B1279418) derivatives. osi.lv

A significant challenge in the hydrogenation of 2-pyrazolines is catalyst poisoning, which is attributed to the interaction of the N-H bond of the pyrazoline with the active sites of the catalyst. researchgate.net

CatalystSubstrateProductEfficacy/SelectivityRef.
Pd/C1-PyrazolinePyrazolidineEffective for 1-pyrazoline, not 2-pyrazoline. researchgate.net
Pt/C2-PyrazolinePyrazolidineSlow hydrogenation. researchgate.net
Rh/C1- and 2-Pyrazoline mixturePyrazolidineQuantitative yield. researchgate.net
Raney Nickel1H-Pyrazoline-3-carboxylic acid esters3-Aminopyrrolidin-2-oneLeads to N-N bond cleavage and rearrangement. osi.lv

Radical Mechanisms in Pyrazole Synthesis

While many pyrazole syntheses proceed through ionic or pericyclic mechanisms, radical pathways have also been developed. These methods offer alternative routes for the formation of the pyrazole ring, sometimes providing access to substitution patterns that are difficult to achieve through other means.

One such method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical. This radical intermediate then undergoes an intramolecular cyclization onto the double bond, followed by a C=C bond cleavage and subsequent aromatization to yield the pyrazole derivative. organic-chemistry.org This approach is notable for its use of molecular oxygen from the air as a green oxidant. organic-chemistry.org

Another example involves the free-radical phenylation of pyrazoles. The decomposition of benzoyl peroxide in the presence of 1-phenylpyrazole (B75819) generates phenyl radicals. cdnsciencepub.com These radicals can then attack the pyrazole ring. Studies have shown that substitution occurs preferentially at the C3 position of the pyrazole ring. cdnsciencepub.com The observed regioselectivity is consistent with calculations of free valence, which predict the order of reactivity towards radicals to be C3 > C5 > C4. cdnsciencepub.com This suggests that the free valence at a given position is a major factor in determining the orientation of free-radical substitution on the pyrazole ring. cdnsciencepub.com

Q & A

Q. What are the standard synthetic routes for 3,5-bis(2-methylphenyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core via hydrazine and diketone cyclocondensation. Substitution reactions introduce the 2-methylphenyl groups at positions 3 and 4. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst use (e.g., acetic acid for cyclization). Microwave-assisted synthesis has been reported to reduce reaction times by 30–50% while maintaining yields >85% .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy are primary methods. 1^1H-NMR chemical shifts for pyrazole protons typically appear at δ 7.2–7.8 ppm (aromatic) and δ 2.3–2.6 ppm (methyl groups). Crystallographic data from ORTEP-3 can resolve steric effects caused by the 2-methylphenyl substituents, confirming dihedral angles between aromatic rings (~45–60°) .

Q. What are the common chemical reactions exhibited by this compound, and how do substituents influence reactivity?

The pyrazole core undergoes electrophilic substitution at nitrogen or carbon positions. The 2-methylphenyl groups enhance steric hindrance, directing reactivity toward meta positions. Oxidation with KMnO4_4 yields quinone derivatives, while reduction with NaBH4_4 produces dihydropyrazoles. Halogenation (e.g., Br2_2/FeCl3_3) occurs preferentially at the para position of the aryl rings .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Molecular docking studies (e.g., with COX-2 or serum albumin) explain variations in anti-inflammatory or pharmacokinetic properties. For instance, π-π interactions between the 2-methylphenyl groups and COX-2’s hydrophobic pocket correlate with IC50_{50} values ranging from 5–20 µM across studies. MD simulations further validate binding stability . Contradictions in cytotoxicity data (e.g., IC50_{50} discrepancies >50%) may arise from assay conditions (e.g., cell line sensitivity or solvent effects) .

Q. What strategies optimize crystallographic refinement for this compound complexes, especially with heavy atoms?

SHELXL’s twin refinement and TWIN laws are critical for handling pseudo-merohedral twinning in metal complexes. For diruthenium analogs, anisotropic displacement parameters (ADPs) must be constrained to avoid overfitting. ORTEP-3 visualizes disorder in methyl groups, requiring PART commands to model occupancy ratios .

Q. How do structural modifications at the pyrazole N1 position alter catalytic activity in transition-metal complexes?

Substituting N1 with electron-withdrawing groups (e.g., CF3_3) lowers redox potentials in Ru complexes, enabling higher oxidation states (e.g., RuIV^\text{IV}) for water oxidation catalysis. For example, 3,5-bis(trifluoromethyl)-1H-pyrazole ligands achieve turnover numbers (TONs) >800 in O2_2 evolution, compared to TONs <200 for methyl-substituted analogs .

Methodological Guidance

  • Handling Steric Effects in Synthesis : Use bulky solvents (e.g., tert-butyl alcohol) to minimize byproducts during alkylation .
  • Crystallization Tips : Slow evaporation from hexane/ethyl acetate (7:3) yields diffraction-quality crystals .
  • Analytical Validation : Cross-validate NMR assignments with 1^1H-13^13C HSQC to resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.